Cas no 2138161-49-4 (2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole)
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole
- 2138161-49-4
- EN300-1116417
-
- Inchi: 1S/C10H12ClN3S/c1-10(2,3)9-13-8(6-15-9)14-5-7(11)4-12-14/h4-6H,1-3H3
- InChI Key: AWQWYTJCQREIHC-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)C1=CSC(C(C)(C)C)=N1
Computed Properties
- Exact Mass: 241.0440463g/mol
- Monoisotopic Mass: 241.0440463g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 59Ų
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116417-0.05g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 0.05g |
$780.0 | 2023-10-27 | |
| Enamine | EN300-1116417-0.1g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 0.1g |
$817.0 | 2023-10-27 | |
| Enamine | EN300-1116417-0.25g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 0.25g |
$855.0 | 2023-10-27 | |
| Enamine | EN300-1116417-0.5g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 0.5g |
$891.0 | 2023-10-27 | |
| Enamine | EN300-1116417-1.0g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 1g |
$928.0 | 2023-06-09 | ||
| Enamine | EN300-1116417-2.5g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 2.5g |
$1819.0 | 2023-10-27 | |
| Enamine | EN300-1116417-5.0g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 5g |
$2692.0 | 2023-06-09 | ||
| Enamine | EN300-1116417-10.0g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 10g |
$3992.0 | 2023-06-09 | ||
| Enamine | EN300-1116417-1g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 1g |
$928.0 | 2023-10-27 | |
| Enamine | EN300-1116417-5g |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole |
2138161-49-4 | 95% | 5g |
$2692.0 | 2023-10-27 |
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole
Research Brief on 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole (CAS: 2138161-49-4): Latest Advances and Applications
2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole (CAS: 2138161-49-4) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-pyrazole hybrid structure, has demonstrated promising biological activities, particularly in the context of kinase inhibition and antimicrobial applications. Recent studies have explored its potential as a scaffold for drug development, leveraging its structural features to modulate key biological targets.
One of the most notable advancements in the research of this compound is its role as a selective kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in targeting specific tyrosine kinases implicated in cancer progression. The study employed a combination of molecular docking and in vitro assays to elucidate the binding affinity and selectivity of 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole. Results indicated a high binding affinity for the ATP-binding pocket of certain kinases, with minimal off-target effects, suggesting its potential as a lead compound for anticancer therapeutics.
In addition to its kinase inhibitory properties, recent research has also investigated the antimicrobial potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings underscore the versatility of 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole and its potential to address pressing challenges in antimicrobial resistance.
The synthesis and optimization of this compound have also been a focal point of recent research. Advances in synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have enabled more efficient and scalable production of 2-tert-butyl-4-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole. A 2023 paper in Organic Process Research & Development detailed a novel, high-yield synthesis route that reduces the number of steps and improves overall yield, facilitating its broader application in drug discovery pipelines.
Looking ahead, the future research directions for this compound are expected to focus on its pharmacokinetic and pharmacodynamic profiling. Preliminary in vivo studies have shown promising bioavailability and low toxicity, but further optimization is needed to enhance its therapeutic index. Collaborative efforts between academic and industrial researchers are likely to accelerate the translation of these findings into clinical applications, particularly in oncology and infectious disease therapeutics.
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